molecular formula C25H37N3O6S B11645853 N-{3-[bis(2-methylpropyl)amino]-2-hydroxypropyl}-N-(2-methoxy-5-nitrophenyl)-4-methylbenzenesulfonamide

N-{3-[bis(2-methylpropyl)amino]-2-hydroxypropyl}-N-(2-methoxy-5-nitrophenyl)-4-methylbenzenesulfonamide

Cat. No.: B11645853
M. Wt: 507.6 g/mol
InChI Key: NYDMYCZHVOSNEC-UHFFFAOYSA-N
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Description

The compound {2-HYDROXY-3-[N-(2-METHOXY-5-NITROPHENYL)4-METHYLBENZENESULFONAMIDO]PROPYL}BIS(2-METHYLPROPYL)AMINE is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes hydroxy, methoxy, nitro, and sulfonamido groups, making it a versatile candidate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-HYDROXY-3-[N-(2-METHOXY-5-NITROPHENYL)4-METHYLBENZENESULFONAMIDO]PROPYL}BIS(2-METHYLPROPYL)AMINE involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to start with 2-Hydroxy-5-methoxy-3-nitrobenzaldehyde . This intermediate can be synthesized through the nitration of 2-Hydroxy-5-methoxybenzaldehyde under controlled conditions.

The next step involves the formation of the sulfonamido group by reacting the intermediate with 4-Methylbenzenesulfonyl chloride in the presence of a base such as pyridine. The final step includes the coupling of the sulfonamido intermediate with bis(2-methylpropyl)amine under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the production.

Chemical Reactions Analysis

Types of Reactions

{2-HYDROXY-3-[N-(2-METHOXY-5-NITROPHENYL)4-METHYLBENZENESULFONAMIDO]PROPYL}BIS(2-METHYLPROPYL)AMINE: can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The methoxy and sulfonamido groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield aldehydes or ketones, while reduction of the nitro group will produce an amino derivative.

Scientific Research Applications

{2-HYDROXY-3-[N-(2-METHOXY-5-NITROPHENYL)4-METHYLBENZENESULFONAMIDO]PROPYL}BIS(2-METHYLPROPYL)AMINE: has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical studies.

    Industry: It can be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of {2-HYDROXY-3-[N-(2-METHOXY-5-NITROPHENYL)4-METHYLBENZENESULFONAMIDO]PROPYL}BIS(2-METHYLPROPYL)AMINE involves its interaction with specific molecular targets. The compound’s sulfonamido group can form hydrogen bonds with proteins, while the nitro group can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of {2-HYDROXY-3-[N-(2-METHOXY-5-NITROPHENYL)4-METHYLBENZENESULFONAMIDO]PROPYL}BIS(2-METHYLPROPYL)AMINE lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This versatility makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C25H37N3O6S

Molecular Weight

507.6 g/mol

IUPAC Name

N-[3-[bis(2-methylpropyl)amino]-2-hydroxypropyl]-N-(2-methoxy-5-nitrophenyl)-4-methylbenzenesulfonamide

InChI

InChI=1S/C25H37N3O6S/c1-18(2)14-26(15-19(3)4)16-22(29)17-27(35(32,33)23-10-7-20(5)8-11-23)24-13-21(28(30)31)9-12-25(24)34-6/h7-13,18-19,22,29H,14-17H2,1-6H3

InChI Key

NYDMYCZHVOSNEC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(CN(CC(C)C)CC(C)C)O)C2=C(C=CC(=C2)[N+](=O)[O-])OC

Origin of Product

United States

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